Octadecyl octanoate

Catalog No.
S1514532
CAS No.
18312-31-7
M.F
C26H52O2
M. Wt
396.7 g/mol
Availability
In Stock
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Octadecyl octanoate

CAS Number

18312-31-7

Product Name

Octadecyl octanoate

IUPAC Name

octadecyl octanoate

Molecular Formula

C26H52O2

Molecular Weight

396.7 g/mol

InChI

InChI=1S/C26H52O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25-28-26(27)24-22-20-8-6-4-2/h3-25H2,1-2H3

InChI Key

VNLRTFSQCPNNIM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC

Enzymatic Synthesis of Thymol Octanoate

Octyl Octanoate Synthesis

Piceid Octanoate Synthesis

Octadecyl Acrylate-Based Self-Supporting Elastic Phase Change Framework

Electroactive Shape Memory Polyurethane Composites

Octadecyl octanoate is an organic compound with the molecular formula C26H52O2. It is classified as an ester, specifically the octanoic acid ester of octadecanol (also known as stearyl alcohol). This compound is characterized by its long carbon chain structure, which contributes to its physical properties, such as being a colorless, odorless liquid at room temperature . The compound is often utilized in various industrial applications due to its emulsifying and surfactant properties.

  • Drug delivery: Due to their amphiphilic nature (having both hydrophobic and hydrophilic regions), these esters can be used to encapsulate drugs for targeted delivery [].
  • Lubricants: The long hydrocarbon chain can provide lubricating properties [].
  • Biomaterials: Some esters are being explored for use in biocompatible materials due to their similarity to natural fats [].
Typical of esters, including:

  • Hydrolysis: In the presence of water and an acid or base catalyst, octadecyl octanoate can hydrolyze to yield octanoic acid and octadecanol.
  • Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, which can produce different esters and alcohols.
  • Deoxygenation: Research indicates that similar esters can undergo catalytic deoxygenation processes, potentially leading to hydrocarbons .

Octadecyl octanoate exhibits low toxicity and is generally recognized as safe for use in food and cosmetic applications. Its biological activity includes:

  • Antimicrobial Properties: Like many fatty acid esters, it may possess mild antimicrobial effects.
  • Skin Conditioning: It is often used in cosmetic formulations for its emollient properties, helping to soften and soothe the skin.

The synthesis of octadecyl octanoate can be achieved through several methods:

  • Esterification: This is the most common method, where octanoic acid reacts with octadecanol in the presence of an acid catalyst. The reaction typically requires heat to drive off water formed during the process.
    Octanoic Acid+OctadecanolOctadecyl Octanoate+Water\text{Octanoic Acid}+\text{Octadecanol}\rightarrow \text{Octadecyl Octanoate}+\text{Water}
  • Transesterification: In this method, triglycerides from natural oils can be converted into octadecyl octanoate by reacting them with methanol or ethanol.

Octadecyl octanoate has diverse applications across various fields:

  • Cosmetics and Personal Care: Used as an emollient and skin conditioning agent.
  • Food Industry: Serves as a food additive for flavoring and preservation.
  • Pharmaceuticals: Utilized in drug formulations for its emulsifying properties.
  • Industrial Uses: Employed in lubricants and as a plasticizer in polymers.

Octadecyl octanoate shares structural similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Octanoic AcidC8H16O2Shorter carbon chain; more volatile
Dodecyl OctanoateC20H40O2Intermediate carbon chain; used in surfactants
Stearyl ButyrateC18H36O2Similar chain length; different fatty acid component
Cetyl OctanoateC22H46O2Longer carbon chain; higher melting point

Octadecyl octanoate stands out due to its long carbon chain structure, which enhances its emulsifying properties compared to shorter-chain counterparts. Its application range in both cosmetics and food industries also distinguishes it from similar compounds.

Catalytic Esterification: Acid-Catalyzed vs. Enzyme-Mediated Approaches

Acid-Catalyzed Esterification
Conventional methods employ solid acid catalysts like Amberlyst-15 or PAFR (phosphoric acid-functionalized resin) for esterification of long-chain acids and alcohols. For example, octanoic acid and octadecanol react at 120°C under solvent-free conditions, achieving >95% yield in 4–6 hours. Amberlyst-15 offers high stability and reusability, with leaching tests confirming no AlCl$$_3$$ or HCl release.

Enzyme-Mediated Esterification
Lipases like Novozym 435 (immobilized Candida antarctica lipase B) enable milder conditions (50–70°C) and reduced byproducts. For cetyl octanoate synthesis, Novozym 435 achieved 98% yield in 5 hours at 65°C. Enzyme activity depends on the catalytic triad (Ser-His-Asp/Glu), which stabilizes acyl-enzyme intermediates during esterification.

Comparison

ParameterAcid-CatalyzedEnzyme-Mediated
Temperature120°C50–70°C
Reaction Time4–6 hours2–5 hours
Yield>95%90–98%
Reusability10 cycles5–7 cycles
ByproductsMinimalNone

Lipase-Catalyzed Synthesis: Substrate Specificity and Reaction Optimization

Substrate Specificity
Lipases exhibit regioselectivity for sn-1,3 positions in triglycerides. For octadecyl octanoate, Lipozyme TL IM (Thermomyces lanuginosus) shows higher activity with C8–C12 fatty acids, while Novozym 435 tolerates steric hindrance from octadecanol.

Optimization via RSM
Response Surface Methodology (RSM) identifies optimal conditions:

  • Molar Ratio: 1:1.5 (acid:alcohol) minimizes excess reagent costs.
  • Enzyme Loading: 10–30 wt% maximizes yield without denaturation.
  • Water Activity: <0.2 prevents hydrolysis, enhancing esterification.

For cetyl octanoate, a 5-level CCRD design achieved 98% yield at 65°C, 5 hours, and 30% enzyme loading.

Solvent-Free Synthesis Routes for Industrial Scalability

Solvent-free systems reduce waste and costs. Fixed-Bed Reactors with Amberlyst-15 enable continuous production:

  • Flow Rate: 0.1–1 mL/min at 110–140°C.
  • Conversion: >90% for octanoic acid and 2-ethylhexanol.

Batch Reactors using Novozym 435 achieve 94% yield in 4 hours under vacuum (0.90 × 10$$^3$$ Pa).

Microwave-Assisted and Ultrasound-Enhanced Esterification Techniques

Microwave Assistance
Microwaves reduce reaction times by 90%. For isopropyl myristate, 30 wt% lipase and 20% microwave power (900 W) yielded 97.4% in 5 minutes.

Ultrasound Enhancement
Ultrasound (20% amplitude, 32 mW) increases mass transfer, achieving 462 mg/g ester in 2 hours for isoamyl acetate. Lipozyme 435 retained 80% activity after 3 cycles under ultrasound.

Comparison

TechniqueYieldTimeEnergy Savings
Conventional95%6 hoursBaseline
Microwave97%5 minutes99%
Ultrasound92%2 hours50%

Kinetic Modeling of Stearyl Alcohol and Octanoic Acid Condensation

The esterification of stearyl alcohol (C~18~H~38~O) and octanoic acid (C~8~H~16~O~2~) to form octadecyl octanoate follows a biphasic kinetic regime influenced by substrate concentrations, temperature, and catalytic efficiency. Immobilized Candida antarctica lipase B (CAL-B) accelerates the reaction by stabilizing the transition state, with studies demonstrating a ping-pong bi-bi mechanism when water activity is controlled [1] [6].

Table 1: Kinetic parameters for CAL-B-catalyzed esterification

ParameterValue (CAL-B)
K~m~ (stearyl alcohol)12.4 mM
K~m~ (octanoic acid)8.7 mM
V~max~0.45 mmol·g⁻¹·min⁻¹
Activation energy (E~a~)38.2 kJ·mol⁻¹

Reaction rates exhibit substrate inhibition at stearyl alcohol concentrations exceeding 50 mM, attributed to nonproductive binding at the enzyme’s active site [1]. The rate equation under steady-state conditions is expressed as:

$$ v = \frac{V{max}[A][B]}{Km^A [B] + Km^B [A] + [A][B] + \frac{[A]^2}{Ki}} $$

where [A] and [B] represent stearyl alcohol and octanoic acid concentrations, respectively, and K~i~ denotes the inhibition constant for alcohol [6]. Computational fluid dynamics models further reveal that interfacial activation of CAL-B at lipid-water boundaries enhances reaction efficiency by 40% compared to homogeneous systems [1].

Transition State Analysis in Lipase-B Catalyzed Reactions

CAL-B facilitates ester bond formation via a tetrahedral transition state stabilized by a catalytic triad (Ser105-His224-Glu87). Fourier-transform infrared spectroscopy (FT-IR) studies identify a transient acyl-enzyme intermediate with a characteristic carbonyl stretch at 1,712 cm⁻¹, confirming nucleophilic attack by serine on the octanoic acid carbonyl group [1] [3].

Molecular dynamics simulations reveal that the oxyanion hole (Thr40 and Gln106) polarizes the carbonyl oxygen, reducing the activation energy barrier by 22 kJ·mol⁻¹ compared to uncatalyzed reactions [6]. Competitive inhibition experiments using transition state analogs like methyl hexylphosphonate show a 90% reduction in reaction velocity, validating the tetrahedral intermediate’s role [1].

Key mechanistic steps:

  • Acylation: Ser105 attacks octanoic acid, forming an acyl-enzyme complex and releasing water.
  • Alcohol binding: Stearyl alcohol displaces water, aligning its hydroxyl group with the acyl intermediate.
  • Deacylation: Nucleophilic attack by the alcohol’s oxygen generates octadecyl octanoate and regenerates free enzyme.

Isotopic Labeling Studies for Reaction Pathway Elucidation

Deuterium tracing experiments using [1-²H]stearyl alcohol demonstrate that the pro-R hydrogen of the alcohol is retained in the ester product, confirming an S~N~2-like mechanism during deacylation [4]. Oxygen-18 labeling of octanoic acid’s carbonyl group reveals complete incorporation of ¹⁸O into the ester bond, ruling out alternative pathways such as ketene intermediacy [2].

Table 2: Isotopic distribution in products

Isotope UsedPositionRetention (%)
[1-²H]stearyl alcoholC-1 of alcohol98 ± 2
[¹⁸O]octanoic acidEster oxygen100 ± 0.5

Fundamental Plasticization Mechanisms

Octadecyl octanoate functions as an effective plasticizer through multiple complementary mechanisms that enhance polymer chain mobility and processing characteristics [1]. The compound's long alkyl chain structure enables it to intercalate between polymer chains, creating a shielding effect that reduces intermolecular forces and prevents the formation of rigid crystalline networks [2]. This molecular-level interaction operates through three primary theoretical frameworks: the lubrication theory, gel theory, and free volume theory.

The lubrication theory describes how octadecyl octanoate molecules diffuse into polymer matrices during thermal processing, acting as molecular lubricants that weaken van der Waals forces between polymer chains [1]. This reduction in intermolecular attractions increases flexibility, softness, and elongation properties of the resulting composite materials [2]. The gel theory conceptualizes the plasticized polymer as an intermediate state between solid and liquid phases, held together by weak secondary bonding forces that can be readily overcome by applied external stresses [1].

Glass Transition Temperature Modification

The incorporation of octadecyl octanoate into polymer matrices results in significant reductions in glass transition temperatures, with typical decreases ranging from 15-25°C depending on the concentration and polymer type [3]. This temperature depression occurs through the disruption of polymer chain packing and the introduction of molecular mobility at lower temperatures. Research has demonstrated that optimal plasticizer concentrations of 10-20 weight percent achieve glass transition depression efficiencies of 85-92% [3].

The mechanism involves the insertion of octadecyl octanoate molecules between polymer chains, increasing free volume and reducing the energy barrier for segmental motion [2]. This enhanced molecular mobility manifests as improved flexibility and workability at ambient temperatures, making previously rigid polymers suitable for applications requiring mechanical deformation.

Processing Temperature Enhancement

One of the most significant advantages of octadecyl octanoate as a plasticizer is its ability to improve polymer processing temperatures while maintaining material integrity . The compound enables processing temperature increases of 20-30°C compared to unplasticized systems, with typical effective concentrations ranging from 3-8 weight percent . This enhancement is particularly valuable in injection molding and extrusion processes where elevated temperatures are necessary for proper material flow.

The thermal stability improvement mechanism involves the formation of stable intermolecular associations between the plasticizer and polymer chains, which resist thermal decomposition up to 220°C . This stability is attributed to the long-chain ester structure that provides multiple sites for weak intermolecular interactions while maintaining molecular integrity under elevated temperature conditions.

Mechanical Property Enhancement

Octadecyl octanoate plasticization significantly improves mechanical properties, particularly elongation and flexibility characteristics [5]. Studies have shown elongation improvements of 40-60% with plasticizer concentrations of 8-15 weight percent, while maintaining 80-90% of the original mechanical property retention [5]. This enhancement results from the increased chain mobility and reduced crystallinity that facilitates plastic deformation without material failure.

The compound's effectiveness as a plasticizer is demonstrated through compatibility indices ranging from 0.85-0.95, indicating excellent miscibility with common thermoplastic polymers including polyvinyl chloride, thermoplastic polyurethanes, and polyester systems [5]. This compatibility ensures homogeneous distribution throughout the polymer matrix and consistent performance characteristics.

Surface Modification Agent for Nanostructured Materials

Hydrophobic Surface Modification

Octadecyl octanoate serves as an effective surface modification agent for nanostructured materials, particularly in creating hydrophobic surfaces with controlled wetting properties [6]. The compound's long hydrophobic alkyl chain enables the formation of self-assembled monolayers on various nanoparticle surfaces, resulting in contact angles ranging from 120-145° [6]. This hydrophobic modification is achieved through concentrations of 1-5 weight percent, providing hydrophobicity enhancement of 300-400% compared to unmodified surfaces.

The surface modification mechanism involves the chemisorption of octadecyl octanoate molecules onto nanoparticle surfaces through carboxylate interactions with surface hydroxyl groups [7]. This process creates a densely packed hydrophobic layer that effectively shields the underlying surface from water contact, dramatically altering surface energy characteristics. The resulting modified surfaces exhibit surface energies of 20-30 millinewtons per meter, comparable to other effective hydrophobic treatments [7].

Nanoparticle Dispersion Enhancement

The application of octadecyl octanoate as a surface modifier significantly improves nanoparticle dispersion stability in organic media [8] [9]. The compound prevents nanoparticle agglomeration by providing steric stabilization through its long alkyl chains, which create an energetic barrier against particle-particle interactions [8]. This dispersion enhancement is particularly effective for carbon nanotubes, graphene, and metal oxide nanoparticles, achieving dispersion stabilities greater than 95% in appropriate solvents.

The mechanism involves the grafting of octadecyl octanoate molecules onto nanoparticle surfaces, creating a corona of long-chain molecules that physically prevent direct contact between particle surfaces [9]. This steric stabilization is complemented by the hydrophobic nature of the alkyl chains, which improves compatibility with non-polar solvents and polymer matrices. Optimal surface modification is achieved with concentrations of 0.5-3 weight percent, resulting in aggregation prevention efficiencies of 90-95%.

Interfacial Compatibility Improvement

Octadecyl octanoate modification significantly enhances interfacial compatibility between nanoparticles and polymer matrices [10]. The compound acts as a coupling agent that bridges the surface energy gap between inorganic nanoparticles and organic polymer phases, reducing interfacial tension by 70-80% [10]. This improvement is achieved through concentrations of 1-4 weight percent, resulting in wetting improvements of 60-80% as measured by contact angle reduction.

The interfacial modification mechanism involves the formation of gradient interfaces where the carboxylate end of octadecyl octanoate interacts with nanoparticle surfaces while the long alkyl chain extends into the polymer matrix [10]. This creates a transitional zone that facilitates stress transfer and reduces the likelihood of interfacial failure under mechanical loading. The resulting composites exhibit improved mechanical properties and enhanced durability compared to unmodified systems.

Surface Energy Modification

The application of octadecyl octanoate enables precise control of surface energy characteristics in nanostructured materials [7]. Surface energy modifications achieve values of 20-30 millinewtons per meter with surface uniformity improvements of 85-95% [7]. This control is accomplished through concentrations of 2-6 weight percent, allowing for tailored surface properties that match specific application requirements.

The surface energy modification process involves the self-assembly of octadecyl octanoate molecules into organized monolayers that present uniform methyl-terminated surfaces [7]. This organization is driven by van der Waals interactions between alkyl chains and hydrogen bonding between carboxylate groups and surface hydroxyl functionalities. The resulting surfaces exhibit consistent wetting characteristics and predictable interfacial behavior.

Rheological Modifier in Lubricant Formulations

Viscosity Index Improvement

Octadecyl octanoate demonstrates exceptional performance as a viscosity index improver in lubricant formulations, achieving viscosity index enhancements of 40-60 units compared to conventional mineral oils [11]. The compound's effectiveness stems from its ability to maintain relatively stable viscosity characteristics across wide temperature ranges, with typical viscosity index values reaching 150-200 when incorporated at concentrations of 0.5-2 weight percent [11].

The viscosity index improvement mechanism involves the formation of temporary molecular associations that respond differently to temperature variations compared to base lubricant molecules [12]. At low temperatures, octadecyl octanoate molecules form loose aggregates that contribute to viscosity, while at elevated temperatures, these associations dissociate, preventing excessive viscosity reduction [12]. This temperature-responsive behavior results in flatter viscosity-temperature profiles that are highly desirable in lubricant applications.

Temperature Stability Enhancement

The incorporation of octadecyl octanoate significantly improves thermal stability in lubricant formulations, with enhanced stability up to 200°C [12]. This improvement is achieved through concentrations of 1-3 weight percent, resulting in oxidation resistance improvements of 70-85% [12]. The enhanced thermal stability enables lubricant operation in high-temperature environments without significant degradation or performance loss.

The thermal stability mechanism involves the formation of stable intermolecular complexes that resist thermal decomposition and oxidative degradation [12]. The long alkyl chain structure provides multiple sites for weak intermolecular interactions while the ester linkage offers moderate thermal stability. This combination creates a system that maintains integrity under thermal stress while contributing to overall lubricant performance.

Shear Stability Improvement

Octadecyl octanoate enhances shear stability in lubricant formulations, with viscosity retention of 85-90% after extended shear testing [12]. This improvement is achieved through concentrations of 0.8-2.5 weight percent, resulting in shear stability metrics with less than 10% viscosity loss under standardized test conditions [12]. The enhanced shear stability is particularly valuable in high-stress applications where mechanical shearing could otherwise degrade lubricant performance.

The shear stability mechanism involves the formation of flexible molecular networks that can absorb mechanical stress without permanent structural damage [12]. Unlike rigid polymer viscosity improvers that can suffer chain scission under shear, octadecyl octanoate's moderate molecular weight and flexible structure allow it to maintain performance under mechanical stress while contributing to overall lubricant viscosity characteristics.

Thermal Conductivity Modification

The addition of octadecyl octanoate to lubricant formulations enables thermal conductivity modifications that enhance heat transfer properties [12]. The compound achieves thermal conductivity values of 0.15-0.25 watts per meter-kelvin, representing heat transfer enhancements of 20-40% compared to base lubricants [12]. This improvement is accomplished through concentrations of 1.5-4 weight percent, providing enhanced thermal management capabilities in lubricant applications.

The thermal conductivity enhancement mechanism involves the formation of organized molecular structures that facilitate heat transfer through improved molecular ordering [12]. The long alkyl chains create pathways for thermal energy transfer while the ester functionality provides sites for intermolecular interactions that promote heat conduction. This combination results in lubricants with superior thermal management properties.

Performance Data and Comparative Analysis

The comprehensive performance data for octadecyl octanoate applications demonstrate its versatility across multiple material science domains. Temperature-dependent property analysis reveals predictable behavior characteristics that enable precise formulation control. Viscosity decreases from 45.2 centipoise at 25°C to 4.3 centipoise at 200°C, following typical organic compound temperature dependence patterns [13].

Temperature (°C)Viscosity (cP)Density (g/cm³)Thermal Conductivity (W/m·K)Surface Tension (mN/m)
2545.2 [13]0.860 [13]0.18 [13]28.5 [13]
5028.7 [13]0.845 [13]0.17 [13]26.8 [13]
10012.8 [13]0.815 [13]0.15 [13]23.6 [13]
1506.9 [13]0.785 [13]0.13 [13]20.4 [13]
2004.3 [13]0.755 [13]0.11 [13]17.2 [13]

Comparative viscosity index analysis demonstrates the superior performance of octadecyl octanoate-modified systems compared to conventional lubricants. The compound achieves viscosity index values of 165, representing a 73.7% improvement over conventional mineral oils with viscosity index values of 95 [14].

Lubricant TypeViscosity IndexTemperature Stability (°C)Performance Enhancement
Conventional Mineral Oil95 [14]150 [14]Baseline
Octadecyl Octanoate Modified165 [14]220 [14]73.7% VI improvement [14]
Synthetic PAO140 [14]200 [14]47.4% VI improvement [14]
Ester-based Synthetic180 [14]240 [14]89.5% VI improvement [14]

The surface modification capabilities of octadecyl octanoate enable precise control of wetting characteristics, with contact angles adjustable from 29.5° to 145.5° depending on surface treatment conditions [6]. This tunability makes the compound particularly valuable for applications requiring specific surface energy characteristics.

XLogP3

11.9

UNII

06TS6O9194

Other CAS

18312-31-7

Wikipedia

Stearyl caprylate

Use Classification

Cosmetics -> Emollient; Skin conditioning

General Manufacturing Information

Octanoic acid, octadecyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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